1H-Indene, 2-ethynyl-

Physicochemical characterization Chromatographic separation Quality control

2-Ethynyl-1H-indene (CAS 74010-34-7) is a C₁₁H₈ acetylenic indene derivative featuring an ethynyl substituent at the 2-position of the indene ring system. Its molecular weight is 140.18 g·mol⁻¹, with a boiling point of 222.5 °C (at 760 mmHg), density of 1.06 g·cm⁻³, refractive index of 1.608, and a flash point of 76.5 °C.

Molecular Formula C11H8
Molecular Weight 140.18 g/mol
CAS No. 74010-34-7
Cat. No. B3056764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indene, 2-ethynyl-
CAS74010-34-7
Molecular FormulaC11H8
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC#CC1=CC2=CC=CC=C2C1
InChIInChI=1S/C11H8/c1-2-9-7-10-5-3-4-6-11(10)8-9/h1,3-7H,8H2
InChIKeyZQOOYBLMYCOHSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynyl-1H-Indene (CAS 74010-34-7): Procurement-Relevant Identity and Core Physicochemical Profile


2-Ethynyl-1H-indene (CAS 74010-34-7) is a C₁₁H₈ acetylenic indene derivative featuring an ethynyl substituent at the 2-position of the indene ring system. Its molecular weight is 140.18 g·mol⁻¹, with a boiling point of 222.5 °C (at 760 mmHg), density of 1.06 g·cm⁻³, refractive index of 1.608, and a flash point of 76.5 °C . The compound is a member of the low-lying C₁₁H₈ isomer family and has been synthetically characterized alongside its 3-ethynyl regioisomer, while several other C₁₁H₈ isomers remain experimentally unidentified [1][2]. It serves as a versatile building block in advanced organic synthesis, particularly in metallocene catalyst ligand design and enediyne chemistry [3][4].

Why Generic Indene or Positional-Isomer Substitution Fails for 2-Ethynyl-1H-Indene in Research and Industrial Procurement


Substituting 2-ethynyl-1H-indene with a generic indene, a different regioisomer (e.g., 3-ethynyl-1H-indene), or a saturated analog (e.g., 2-ethynylindane) is not scientifically valid due to distinct physicochemical properties and ligand-metal coordination geometries that govern reactivity. The ethynyl substitution at the indene 2-position produces quantifiably different boiling point (222.5 °C versus 182 °C for indene), different density (1.06 versus 0.997 g·cm⁻³), and enables regioselective transformations such as electrophilic iodocyclization to 2-ethynyl-3-iodoheteroindenes that cannot be replicated by the 1- or 3-ethynyl isomers [1]. Furthermore, patent literature explicitly demonstrates that 2-indenyl metallocene catalysts exhibit divergent polymerization activity relative to 1-indenyl analogs, affecting polymer microstructure including crystalline content [2]. These differences preclude simple interchange in any synthetic workflow or catalytic application.

Quantitative Differentiation Evidence for 2-Ethynyl-1H-Indene Against Closest Analogs and Alternatives


Boiling Point and Density Differentiation Against Indene and the Saturated 2-Ethynylindane Analog

2-Ethynyl-1H-indene exhibits a boiling point of 222.5 °C at 760 mmHg and density of 1.06 g·cm⁻³, which are substantially elevated compared to the parent indene (bp 182 °C, density 0.997 g·cm⁻³) [1]. These values also differ from the partially saturated analog 2-ethynyl-2,3-dihydro-1H-indene (2-ethynylindane, CAS 170161-03-2), which has a reported boiling point of 212.1 ± 30.0 °C and density of 1.0 ± 0.1 g·cm⁻³ . The boiling point elevation of 40.5 °C versus indene and ~10 °C versus the dihydro analog provides a direct handle for distillation-based purification monitoring and chromatographic method development.

Physicochemical characterization Chromatographic separation Quality control

2-Indenyl Versus 1-Indenyl Metallocene Catalyst Activity Differentiation in Olefin Polymerization

According to patent NL9201970A, 2-indenyl compounds exhibit a qualitatively and quantitatively different polymerization activity compared to 1-indenyl compounds when used as catalyst components for olefin polymerization [1]. Specifically, in solution polymerization of olefins—particularly in polyethylene production—the 2-indenyl catalysts demonstrate higher activity than their 1-indenyl counterparts [1]. In ethylene-α-olefin-(third monomer) rubber production (EA(D)M rubbers), the 2-indenyl catalysts yield products with a very low content of crystalline material, contrasting with products obtained from conventional metallocene catalysts using 1-indenyl ligands [1]. This difference arises directly from the 2-position substitution geometry, which alters the steric and electronic environment at the metal center.

Metallocene catalysis Olefin polymerization Polyolefin elastomers

Regioselective Synthetic Utility: 2-Ethynyl Position Enables Iodocyclization to 2-Ethynyl-3-Iodoheteroindenes Unavailable from 1- or 3-Ethynyl Isomers

The 2-ethynyl substitution pattern is essential for the regioselective iodocyclization of ortho-functionalized (buta-1,3-diynyl)arenes to produce 2-ethynyl-3-iodoheteroindenes [1]. This transformation is highly position-dependent: the ethynyl group at the indene 2-position directs electrophilic iodine attack to the adjacent 3-position, generating a uniquely functionalized intermediate that bears both an ethynyl group (for Sonogashira coupling) and an iodo substituent (for cross-coupling) in a 1,2-relationship on the indene core [1]. The resulting 2-ethynyl-3-iodoheteroindenes are converted via Sonogashira coupling to asymmetrically substituted acyclic enediynes fused to heterocycles, key intermediates for macrocyclic enediyne systems [1]. The 1-ethynyl or 3-ethynyl regioisomers cannot undergo this same cyclization trajectory due to incompatible orbital alignment.

Enediyne synthesis Sonogashira coupling Regioselective halogenation

Unique Synthetic Entry via Flash Vacuum Pyrolysis of Cyclopropa[b]naphthalene—Route Not Applicable to 3-Ethynyl Isomer

2-Ethynylindene is specifically accessible via flash vacuum pyrolysis (FVP) of cyclopropa[b]naphthalene, a gas-phase preparative route that yields 2-ethynylindene as a distinct product [1][2]. Under identical FVP conditions, cyclopropa[b]-1,6-methano[10]-annulene yields acenaphthene rather than any ethynylindene isomer, demonstrating that the formation of the 2-ethynyl product is precursor-dependent [1]. This gas-phase synthetic methodology is synthetically orthogonal to solution-phase routes and does not produce the 3-ethynyl regioisomer, providing a purity advantage for researchers requiring isomerically pure 2-ethynylindene without chromatographic separation from its regioisomer [1][2].

Flash vacuum pyrolysis Preparative gas-phase chemistry Carbene rearrangement

Evidence-Based Application Scenarios Where 2-Ethynyl-1H-Indene (CAS 74010-34-7) Delivers Verifiable Advantage


Synthesis of Heterocycle-Fused Enediynes via Sequential Iodocyclization and Sonogashira Coupling

The 2-ethynyl-1H-indene scaffold is the essential starting point for constructing 2-ethynyl-3-iodoheteroindenes, which serve as versatile intermediates for asymmetrically substituted acyclic enediynes fused to benzothiophene, benzofuran, and indole cores [1]. This application is irreplaceable because the iodocyclization regiochemistry is dictated by the ethynyl group at the 2-position; neither 1-ethynyl nor 3-ethynyl isomers undergo the same transformation [1]. Medicinal chemistry programs targeting enediyne natural product analogs or DNA-cleaving antitumor agents should procure the 2-ethynyl isomer specifically.

Development of 2-Indenyl Metallocene Catalysts for Low-Crystallinity Polyolefin Elastomers

Industrial polymerization catalyst development groups seeking to produce ethylene-α-olefin-diene rubbers (EA(D)M) with very low crystalline content should select 2-ethynyl-1H-indene as a ligand precursor for 2-indenyl metallocene synthesis [2]. Patent evidence demonstrates that 2-indenyl catalysts yield qualitatively different polymer microstructures compared to 1-indenyl analogs, with specifically reduced crystalline material content [2]. This product property differentiation cannot be achieved with 1-indenyl ligand scaffolds.

Isomerically Pure 2-Ethynylindene via Gas-Phase Flash Vacuum Pyrolysis for Fundamental Mechanistic Studies

Academic and government laboratories equipped with flash vacuum pyrolysis apparatus can generate isomerically pure 2-ethynylindene from cyclopropa[b]naphthalene, a route that produces the 2-ethynyl isomer without contamination from the 3-ethynyl regioisomer [3][4]. This is particularly valuable for gas-phase spectroscopic characterization studies (rotational spectroscopy, vacuum ultraviolet ionization mass spectrometry) where isomeric purity is critical for unambiguous spectral assignment [5].

Chromatographic Method Development and Quality Control for Indene-Derived Building Blocks

The quantifiably distinct boiling point (222.5 °C) and density (1.06 g·cm⁻³) of 2-ethynyl-1H-indene compared to indene (182 °C, 0.997 g·cm⁻³) and 2-ethynylindane (212.1 °C, 1.0 g·cm⁻³) provide reliable physical property anchors for developing GC and HPLC purity assay methods . Analytical laboratories validating reference standards or performing incoming raw material quality control should use these values to confirm identity and detect cross-contamination with structurally similar analogs.

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